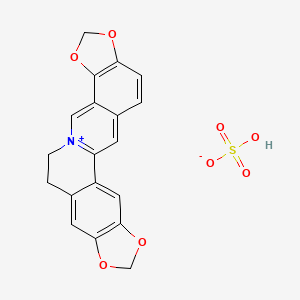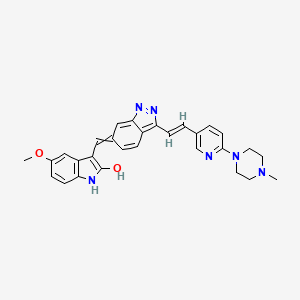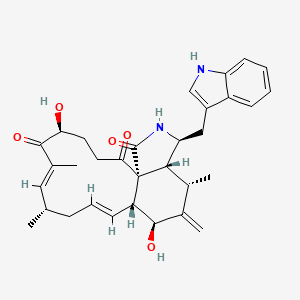
Poricoic acid B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Poricoic acid B is a triterpenoid compound isolated from the medicinal fungus Poria cocos. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects .
Preparation Methods
Poricoic acid B can be extracted from the epidermis of Poria cocos using high-speed countercurrent chromatography (HSCCC). The process involves using a two-phase solvent system composed of hexane, ethyl acetate, methanol, and water (3:6:4:2, V/V). The total triterpenoids are first extracted with an n-butanol/water solvent system. The HSCCC separation is conducted under clockwise rotation at a speed of 800 r/min and a flow rate of 3 mL/min. The collected fractions are then analyzed for purity using high-performance liquid chromatography (HPLC), and the pure fractions are identified by mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
Chemical Reactions Analysis
Poricoic acid B undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO). The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a valuable compound for studying triterpenoid chemistry and developing new synthetic methodologies.
Biology: Poricoic acid B exhibits significant anti-inflammatory activity by inhibiting the generation of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 cells.
Medicine: This compound has shown promise in cancer research due to its cytotoxic effects on various cancer cell lines, including lung cancer cells and human promyeloid leukemia cells.
Mechanism of Action
Poricoic acid B exerts its effects through various molecular targets and pathways:
Comparison with Similar Compounds
Poricoic acid B is structurally similar to other triterpenoid compounds such as poricoic acid A and poricoic acid C. it exhibits unique biological activities that distinguish it from these compounds:
Poricoic acid A: Primarily reduces renal fibrosis by regulating Wnt/β-catenin and AMP-activated protein kinase (AMPK) signaling pathways.
Poricoic acid C: Also involved in reducing renal fibrosis and exhibits anti-inflammatory properties.
These similarities and differences highlight the unique potential of this compound in various scientific and medical applications.
Properties
Molecular Formula |
C30H44O5 |
|---|---|
Molecular Weight |
484.7 g/mol |
IUPAC Name |
(2R)-2-[(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methylhept-5-enoic acid |
InChI |
InChI=1S/C30H44O5/c1-18(2)9-8-10-20(27(34)35)26-24(31)17-30(7)23-12-11-21(19(3)4)28(5,15-14-25(32)33)22(23)13-16-29(26,30)6/h9,12-13,20-21,24,26,31H,3,8,10-11,14-17H2,1-2,4-7H3,(H,32,33)(H,34,35)/t20-,21+,24-,26+,28+,29-,30+/m1/s1 |
InChI Key |
NXAZWYWJZDFISF-KXGBKNTBSA-N |
Isomeric SMILES |
CC(=CCC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@H]([C@]3(C)CCC(=O)O)C(=C)C)C)C)O)C(=O)O)C |
Canonical SMILES |
CC(=CCCC(C1C(CC2(C1(CC=C3C2=CCC(C3(C)CCC(=O)O)C(=C)C)C)C)O)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3S,4R,8R,9Z,12R)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate](/img/structure/B10825268.png)
![(2,6-Dimethoxyphenyl)-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone](/img/structure/B10825275.png)
![5-methoxy-3-[[3-[(E)-2-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]ethenyl]indazol-6-ylidene]methyl]-1H-indol-2-ol;dihydrochloride](/img/structure/B10825281.png)

![(1S,8S,13R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10825306.png)

![3,6,10-Trimethyl-4,7,8,11-tetrahydro-cyclodeca[b]furan](/img/structure/B10825311.png)


![[(1S,2S,3S,5S,8S,10S,11R,13R)-8-(furan-3-yl)-10-methyl-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] acetate](/img/structure/B10825331.png)
![(1S,2R,3R,4S,6S,8S,10R,13R,16S,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10825333.png)
![5,7,17,19-Tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene;sulfate](/img/structure/B10825339.png)

